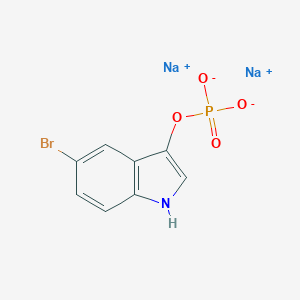

5-溴-1H-吲哚-3-基磷酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium 5-bromo-1H-indol-3-yl phosphate is a chemical compound widely used in biochemical and molecular biology research. It is commonly employed as a substrate for phosphatase assays, where it is converted by phosphatases into a yellow compound that can be easily measured spectrophotometrically or fluorometrically . This compound is also utilized in enzyme-catalyzed reactions and as a tool for studying signal transduction pathways .

科学研究应用

Sodium 5-bromo-1H-indol-3-yl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and assays.

Biology: Employed in phosphatase assays to study enzyme activity and signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in biochemical assays.

Industry: Utilized in the production of biochemical reagents and as a component in various industrial processes

作用机制

Target of Action

Sodium 5-bromo-1H-indol-3-yl phosphate, also known as 5-bromo-3-indolyl phosphate disodium salt, is commonly used as a substrate for phosphatase assays in biochemistry and molecular biology . Phosphatases are the primary targets of this compound. These enzymes play a crucial role in various biological processes, including signal transduction pathways .

Mode of Action

The compound interacts with phosphatases, which convert it into a yellow compound . This conversion can be easily measured spectrophotometrically or fluorometrically, making it a useful tool for studying enzyme-catalyzed reactions .

Biochemical Pathways

The compound’s interaction with phosphatases affects the biochemical pathways associated with these enzymes. Phosphatases are involved in numerous cellular processes, including metabolic pathways and signal transduction . The downstream effects of these pathways can vary widely, depending on the specific phosphatase and the biological context.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments. Its metabolism and excretion would likely depend on the specific biological system in which it is used.

Result of Action

The primary result of the compound’s action is the production of a yellow compound that can be detected spectrophotometrically or fluorometrically . This allows researchers to measure the activity of phosphatases in a given biological sample. The molecular and cellular effects of this action would depend on the role of the specific phosphatase in the biological system being studied.

Action Environment

The action, efficacy, and stability of Sodium 5-bromo-1H-indol-3-yl phosphate can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect enzyme activity and thus the compound’s effectiveness as a phosphatase substrate. Additionally, the compound’s stability may be affected by factors such as light exposure and storage conditions .

生化分析

Biochemical Properties

Sodium 5-bromo-1H-indol-3-yl phosphate plays a crucial role in biochemical reactions, particularly as a substrate for phosphatase enzymes. When acted upon by phosphatases, this compound is converted into a colored product that can be easily measured spectrophotometrically or fluorometrically . This property makes it an invaluable tool for detecting and quantifying phosphatase activity in various biological samples. Additionally, sodium 5-bromo-1H-indol-3-yl phosphate interacts with other biomolecules involved in signal transduction pathways, serving as a useful reagent for studying these processes .

Cellular Effects

Sodium 5-bromo-1H-indol-3-yl phosphate influences various cellular processes by acting as a substrate for phosphatases. Its conversion to a colored product allows researchers to monitor phosphatase activity within cells, providing insights into cell signaling pathways and gene expression . This compound can affect cellular metabolism by altering the activity of phosphatases, which play a critical role in regulating metabolic pathways. By studying the effects of sodium 5-bromo-1H-indol-3-yl phosphate on different cell types, researchers can gain a better understanding of its impact on cell function and overall cellular health .

Molecular Mechanism

The molecular mechanism of sodium 5-bromo-1H-indol-3-yl phosphate involves its interaction with phosphatase enzymes. Upon binding to the active site of a phosphatase, the compound undergoes dephosphorylation, resulting in the release of a colored product . This enzymatic reaction is essential for detecting and quantifying phosphatase activity in various biological samples. Additionally, sodium 5-bromo-1H-indol-3-yl phosphate may influence gene expression by modulating the activity of phosphatases involved in signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 5-bromo-1H-indol-3-yl phosphate can change over time due to factors such as stability and degradation. The compound is generally stable when stored at 4°C, away from moisture and light . Its stability may decrease over extended periods, leading to potential degradation and reduced efficacy. Long-term studies have shown that sodium 5-bromo-1H-indol-3-yl phosphate can maintain its activity for several months when stored under optimal conditions . Researchers should consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of sodium 5-bromo-1H-indol-3-yl phosphate can vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phosphatase assays without causing significant adverse effects . At higher doses, sodium 5-bromo-1H-indol-3-yl phosphate may exhibit toxic effects, potentially impacting cellular function and overall health . Researchers should carefully determine the appropriate dosage for their specific experimental needs to avoid potential toxicity and ensure accurate results.

Metabolic Pathways

Sodium 5-bromo-1H-indol-3-yl phosphate is involved in metabolic pathways regulated by phosphatase enzymes. Upon dephosphorylation, the compound is converted into a colored product that can be easily detected . This reaction is crucial for studying metabolic flux and metabolite levels in various biological samples. By understanding the metabolic pathways influenced by sodium 5-bromo-1H-indol-3-yl phosphate, researchers can gain insights into its role in cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, sodium 5-bromo-1H-indol-3-yl phosphate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target areas, allowing for effective phosphatase assays and other biochemical applications. Understanding the transport and distribution mechanisms of sodium 5-bromo-1H-indol-3-yl phosphate is essential for optimizing its use in various research settings .

Subcellular Localization

Sodium 5-bromo-1H-indol-3-yl phosphate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . By studying the subcellular localization of sodium 5-bromo-1H-indol-3-yl phosphate, researchers can better understand its role in cellular processes and optimize its use in experimental applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-1H-indol-3-yl phosphate typically involves the bromination of indole derivatives followed by phosphorylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and phosphoryl chloride (POCl3) or phosphorus oxychloride as the phosphorylating agent .

Industrial Production Methods: In industrial settings, the production of sodium 5-bromo-1H-indol-3-yl phosphate may involve large-scale bromination and phosphorylation processes under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: Sodium 5-bromo-1H-indol-3-yl phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: The major products are typically oxidized derivatives of the indole ring.

Reduction: Reduced forms of the compound, often with the bromine atom replaced by hydrogen.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

相似化合物的比较

Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Similar in structure but with an additional chlorine atom, used in similar biochemical assays.

Sodium 5-bromo-3-indolyl phosphate: Lacks the chlorine atom, used in phosphatase assays and other biochemical applications.

Uniqueness: Sodium 5-bromo-1H-indol-3-yl phosphate is unique due to its specific structure, which allows it to be efficiently converted by phosphatases into a measurable yellow compound. This makes it particularly useful in enzyme assays and signal transduction studies .

属性

IUPAC Name |

disodium;(5-bromo-1H-indol-3-yl) phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrNO4P.2Na/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWXWYHCTTWNBF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrNNa2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)